Ioflubenzamide I-131

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

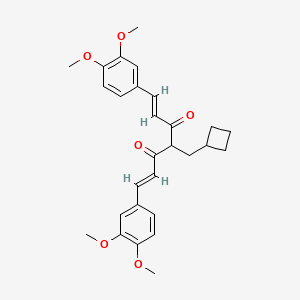

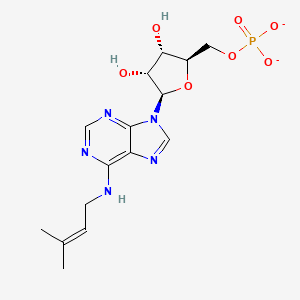

Ioflubenzamide I-131 is an iodine 131-radiolabeled small-molecule benzamide compound with potential antineoplastic activity. The benzamide moiety of 131-I-MIP-1145 binds to melanin, selectively delivering a cyotoxic dose of gamma and beta radiation to melanin-expressing tumor cells. Melanin pigments, polymer derivatives of the amino acid tyrosine, are over-expressed in approximately 40% of melanomas.

Scientific Research Applications

Radioactive Iodine and Salivary Glands

- Ioflubenzamide I-131, a radioactive iodine isotope, is effective in treating differentiated papillary and follicular cancers. It targets the thyroid gland but also concentrates in salivary glands, leading to potential complications like sialadenitis, xerostomia, taste alterations, and more. Prevention and treatment strategies for these complications include sialogogic agents, gland massage, antibiotics, and hydration (Mandel & Mandel, 2003).

Radioactive Waste Management in Nuclear Medicine

- In the field of nuclear medicine, Ioflubenzamide I-131 is utilized for radioiodine ablation therapy and hyperthyroid treatment. Managing radioactive clinical waste, such as patient excretions containing I-131, is crucial. Techniques like using Graphene Oxide (GO) for extracting I-131 radionuclides from waste water highlight the importance of effective waste management strategies in nuclear medicine (Razab et al., 2020).

High Dose I-131 Therapy for Hyperthyroidism

- High dose Ioflubenzamide I-131 therapy is widely used for treating hyperthyroidism caused by Graves' disease. This therapy, based on 24-h thyroid I-131 uptake, is effective for the majority of patients, although some, especially younger patients or those with larger thyroid glands, may require higher doses or experience persistent hyperthyroidism (Alexander & Larsen, 2002).

Improving Patient Knowledge and Habits Post Radioactive Iodine Therapy

- Implementing nursing guidelines significantly improves patient knowledge and habits post radioactive iodine therapy, ensuring better management of their condition post-treatment (Mohamed, Mohamed, & Salem, 2019).

Dosimetry in Nuclear Medicine

- Effective dosimetry is essential for assessing internal contamination of nuclear medicine staff exposed to Ioflubenzamide I-131. Developing protocols for quick estimation of I-131 activity absorbed in the thyroid glands can enhance workplace safety and radiation protection (Naderi et al., 2015).

Evolving Role of I-131 in Thyroid Carcinoma Treatment

- The use of Ioflubenzamide I-131 for thyroid carcinoma treatment has evolved significantly, reflecting a deeper understanding of the biophysical properties of I-131 and the biology of iodine handling by thyroid cells. Knowledge of iodine clearance kinetics and thyroid-stimulating hormone's role is vital for effective use in therapy and managing potential complications (Robbins & Schlumberger, 2005).

properties

CAS RN |

1214283-52-9 |

|---|---|

Molecular Formula |

C21H25FIN3O3 |

Molecular Weight |

517.3 g/mol |

IUPAC Name |

N-[2-(diethylamino)ethyl]-4-[(4-fluorobenzoyl)amino]-5-(131I)iodanyl-2-methoxybenzamide |

InChI |

InChI=1S/C21H25FIN3O3/c1-4-26(5-2)11-10-24-21(28)16-12-17(23)18(13-19(16)29-3)25-20(27)14-6-8-15(22)9-7-14/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,24,28)(H,25,27)/i23+4 |

InChI Key |

UPRRZQGAQRAODM-AWUWEVMDSA-N |

Isomeric SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C2=CC=C(C=C2)F)[131I] |

SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C2=CC=C(C=C2)F)I |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C2=CC=C(C=C2)F)I |

synonyms |

MIP 1145 MIP-1145 MIP1145 N-(2-diethylaminoethyl)-4-(4-fluorobenzamido)-5-iodo-2-methoxybenzamide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B1264199.png)

![2-[4-[(1Z)-1-Hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol](/img/structure/B1264202.png)

![2,4-Dimethyl-6-phenyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B1264208.png)

![(3R,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B1264217.png)